molecular formula C14H15BrO3 B13385629 cis-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid methyl ester

cis-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid methyl ester

Cat. No.: B13385629
M. Wt: 311.17 g/mol
InChI Key: XKJACWYQAFNKQK-UHFFFAOYSA-N
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Description

cis-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid methyl ester is a chemical compound with the molecular formula C14H15BrO3 and a molecular weight of 311.17 g/mol . This compound is known for its unique structure, which includes a bromobenzoyl group attached to a cyclopentanecarboxylic acid methyl ester. It is used in various chemical and industrial applications due to its reactivity and stability.

Preparation Methods

The synthesis of cis-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid methyl ester typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

cis-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid methyl ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases, acids, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

cis-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid methyl ester has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The bromobenzoyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid, which can further interact with biological targets .

Comparison with Similar Compounds

cis-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid methyl ester can be compared with similar compounds, such as:

    cis-2-(4-Chlorobenzoyl)cyclopentanecarboxylic acid methyl ester: Similar structure but with a chlorine atom instead of bromine.

    cis-2-(4-Fluorobenzoyl)cyclopentanecarboxylic acid methyl ester: Similar structure but with a fluorine atom instead of bromine.

    cis-2-(4-Methylbenzoyl)cyclopentanecarboxylic acid methyl ester: Similar structure but with a methyl group instead of bromine.

The uniqueness of this compound lies in its bromine atom, which imparts distinct reactivity and properties compared to its analogs .

Properties

IUPAC Name

methyl 2-(4-bromobenzoyl)cyclopentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrO3/c1-18-14(17)12-4-2-3-11(12)13(16)9-5-7-10(15)8-6-9/h5-8,11-12H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJACWYQAFNKQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC1C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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